1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane
Overview
Description
1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane is a complex organic compound known for its unique chemical structure and properties. This compound features a tetrazacyclotetradecane ring system substituted with a dichloropyridinylmethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane typically involves the following steps:
Formation of 2,6-dichloropyridine-4-methanol: This intermediate can be synthesized by condensing 2,6-dichloropyridine with acetone, followed by a reaction with methanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The dichloropyridinyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to various amine derivatives .
Scientific Research Applications
1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane involves its interaction with specific molecular targets and pathways. The dichloropyridinyl group can bind to enzymes or receptors, modulating their activity. The tetrazacyclotetradecane ring system may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
4-amino-2,6-dichloropyridine: Shares the dichloropyridinyl group but differs in its overall structure and properties.
2,6-dichloropyridine-4-methanol: An intermediate in the synthesis of the target compound, with distinct chemical behavior.
Uniqueness
1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane is unique due to its combination of a tetrazacyclotetradecane ring and a dichloropyridinyl group, which imparts specific chemical and biological properties not found in similar compounds .
Properties
CAS No. |
255383-10-9 |
---|---|
Molecular Formula |
C16H27Cl2N5 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C16H27Cl2N5/c17-15-11-14(12-16(18)22-15)13-23-9-2-5-20-7-6-19-3-1-4-21-8-10-23/h11-12,19-21H,1-10,13H2 |
InChI Key |
BOLSWSQFGOVHCQ-UHFFFAOYSA-N |
SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC(=NC(=C2)Cl)Cl |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC(=NC(=C2)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-((2,6-dichloropyridin-4-yl)methyl)-1,4,8,11-tetrazacyclotetradecane AMD3451 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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